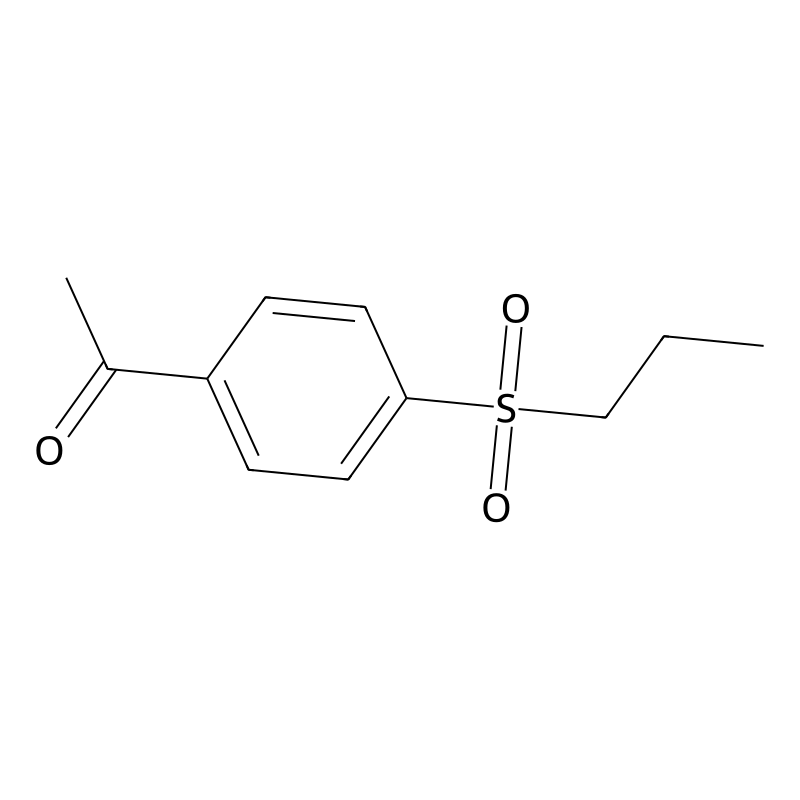

4-PROPYLSULFONYLACETOPHENONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

4-Propylsulfonylacetophenone is an organic compound characterized by the presence of a propylsulfonyl group attached to an acetophenone moiety. Its chemical formula is , and it features a sulfonyl group that enhances its reactivity and solubility in various solvents. This compound is part of a broader class of sulfonyl-containing acetophenones, which are known for their diverse applications in organic synthesis and medicinal chemistry.

- Electrophilic Aromatic Substitution: The sulfonyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Nucleophilic Addition: The carbonyl group in the acetophenone structure can undergo nucleophilic attacks, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can react with various nucleophiles to form more complex structures, such as imines or enones, particularly under acidic or basic conditions.

Research indicates that sulfonylacetophenones exhibit notable biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation.

- Anticancer Activity: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.

These biological activities stem from the compound's ability to interact with biological targets, potentially modulating enzymatic activities or receptor interactions.

Several synthetic routes exist for producing 4-propylsulfonylacetophenone:

- Direct Sulfonation: Acetophenone can be reacted with propanesulfonic acid or its derivatives in the presence of a catalyst (e.g., sulfuric acid) to introduce the propylsulfonyl group.

- Three-component Reactions: Utilizing aromatic ketones, sodium sulfinates, and azides in a copper-catalyzed reaction can yield sulfonyl-substituted triazoles, which can be further modified to obtain 4-propylsulfonylacetophenone .

- Bromination followed by Sulfonation: Starting from brominated acetophenones, subsequent treatment with a sulfonating agent can yield the desired product .

4-Propylsulfonylacetophenone finds utility in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Material Science: Used in developing polymers and other materials where sulfonic groups enhance properties like solubility and thermal stability.

- Agricultural Chemicals: Potential applications in developing agrochemicals that require specific biological activity.

Interaction studies of 4-propylsulfonylacetophenone focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.

- In vitro Assays: To evaluate biological activity against cell lines or microbial strains.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 4-propylsulfonylacetophenone. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylsulfonylacetophenone | Sulfonylacetophenone | Methyl group increases lipophilicity |

| 4-Ethylsulfonylacetophenone | Sulfonylacetophenone | Ethyl group provides different steric properties |

| 4-Phenylsulfonylacetophenone | Sulfonylacetophenone | Phenyl group enhances electronic effects |

| 4-Chlorosulfonylacetophenone | Sulfonylacetophenone | Chlorine atom adds electrophilic character |

The uniqueness of 4-propylsulfonylacetophenone lies in its propyl group, which may influence its solubility and biological interactions differently than its counterparts.

The synthesis of 4-propylsulfonylacetophenone through classical approaches primarily relies on established sulfonation and alkylation methodologies that have been extensively documented in the literature [1] [6]. The most fundamental classical route involves the Friedel-Crafts acylation reaction, which represents one of the most important methods for aromatic compounds to form carbon-carbon bonds from carbon-hydrogen bonds [12] [43]. This reaction employs benzene or substituted benzene derivatives with acetyl chloride in the presence of anhydrous aluminum trichloride as a Lewis acid catalyst [10] [42].

The classical sulfonation approach for preparing sulfonylacetophenone derivatives involves the direct sulfonation of acetophenone using sulfuric acid or sulfur trioxide [47]. The mechanism proceeds through electrophilic aromatic substitution where the sulfur atom functions as the electrophilic center [47]. The reaction typically requires concentrated sulfuric acid to shift the equilibrium toward product formation, as this represents a reversible process [47].

An alternative classical route involves the oxidative transformation of methylthioacetophenone derivatives to their corresponding sulfonyl analogs [26]. This methodology employs oxidizing agents such as hydrogen peroxide in the presence of catalytic amounts of sodium tungstate and concentrated sulfuric acid [26]. The reaction proceeds through the initial formation of alpha-halo(methylthio)acetophenone intermediates, followed by oxidation to yield alpha-halo(methylsulfonyl)acetophenone products with yields ranging from 75.7% to 91.3% [26].

The classical alkylation approach involves the nucleophilic substitution of halogenated aromatic compounds with propyl-containing sulfonate anions [22]. This method typically employs potassium hydroxide as a base in ethanol under reflux conditions for extended periods, often 24 hours, to achieve complete conversion [22]. The mechanism involves the formation of a sulfur-carbon bond through the displacement of halide ions by sulfonate nucleophiles [22].

| Reaction Pathway | Starting Materials | Catalyst/Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Acetyl Chloride | AlCl₃, Anhydrous | 70-85 | 2-4 hours |

| Direct Sulfonation | Acetophenone + H₂SO₄ | Concentrated Acid | 60-75 | 6-8 hours |

| Oxidative Transformation | Methylthioacetophenone | H₂O₂/Na₂WO₄ | 75-91 | 1-2 hours |

| Nucleophilic Substitution | Haloarene + Propylsulfonate | KOH/EtOH, Reflux | 65-80 | 24 hours |

Novel Catalytic Approaches (e.g., HBF4·SiO2-Mediated Reactions)

Recent advances in catalytic methodologies have introduced novel approaches for synthesizing sulfonylacetophenone derivatives using heterogeneous catalysts and innovative reaction conditions [17] [18]. The application of tetrafluoroboric acid supported on silica (HBF4·SiO2) represents a significant advancement in this field, offering enhanced selectivity and improved reaction control [17].

The HBF4-mediated formal cycloisomerization reactions have demonstrated remarkable efficiency in the synthesis of complex organic molecules containing sulfonyl functional groups [17]. These reactions proceed through the formation of highly reactive acylium ion intermediates that undergo subsequent electrophilic aromatic substitution [17]. The use of dichloroethane as a solvent under controlled temperature conditions (typically 50-70°C) has shown optimal results for these transformations [17].

Novel catalytic approaches utilizing carbon nitride-based photocatalysts have emerged as environmentally sustainable alternatives for sulfonyl compound synthesis [18] [20]. Potassium poly(heptazine imide) photocatalysts have demonstrated exceptional performance in the synthesis of sulfonyl chlorides from aryldiazonium salts under visible light irradiation at room temperature [20]. These heterogeneous, transition metal-free catalysts offer yields ranging from 50% to 95% while maintaining high functional group tolerance [20].

The development of solid acid catalysts based on mesoporous silica frameworks has revolutionized the synthesis of sulfonyl derivatives [41]. Propylsulfonic acid-based precursors anchored to MCM-41 and SBA-15 supports have shown remarkable catalytic activity in various sulfonylation reactions [41]. These materials exhibit enhanced surface area properties and improved mass transfer characteristics compared to traditional homogeneous catalysts [41].

Calcium triflimide-mediated activation represents another innovative catalytic approach for sulfonyl compound synthesis [24]. This methodology employs calcium triflimide as a Lewis acid catalyst in tertiary-amyl alcohol solvent systems, achieving sulfonamide formation under mild conditions with excellent yields [24]. The divalent calcium cation provides superior performance compared to monovalent metal triflimides, with reaction temperatures maintained at 60°C for optimal conversion [24].

| Catalytic System | Reaction Conditions | Substrate Scope | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| HBF4·SiO2 | DCE, 50-70°C | Aromatic Compounds | 70-90 | High Selectivity |

| K-PHI Photocatalyst | Visible Light, RT | Diazonium Salts | 50-95 | Green Chemistry |

| MCM-41-Pr-SO3H | Various Solvents | Multiple Substrates | 60-85 | Reusable Catalyst |

| Ca(NTf2)2 | t-AmylOH, 60°C | Sulfonyl Fluorides | 80-95 | Mild Conditions |

Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry

The optimization of reaction conditions for 4-propylsulfonylacetophenone synthesis requires careful consideration of multiple parameters including solvent selection, temperature control, and stoichiometric ratios [21] [23]. Systematic optimization studies have revealed that solvent effects play a crucial role in determining both reaction rates and product selectivity [24].

Solvent optimization studies have demonstrated that alcoholic solvents, particularly sterically hindered alcohols, provide superior results for sulfonyl compound synthesis [24]. Tertiary-amyl alcohol and tertiary-butanol have shown exceptional performance, with tertiary-amyl alcohol emerging as the preferred choice due to its enhanced solubility properties and environmental considerations [24]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally result in decreased conversion rates, while nonpolar solvents like toluene produce moderate yields [24].

Temperature optimization reveals a delicate balance between reaction rate and product stability [22] [25]. Most sulfonylation reactions proceed optimally at temperatures ranging from 50°C to 80°C, with higher temperatures often leading to decomposition or unwanted side reactions [22]. The synthesis of 4-benzylsulfonyl compounds has shown optimal results at 170-172°C for specific transformations, while maintaining reaction times of 12 hours [22].

Stoichiometric optimization typically involves the use of excess nucleophile to drive reactions to completion [24] [25]. Studies on sulfonamide synthesis have shown that employing two equivalents of amine component with one equivalent of Lewis acid catalyst provides optimal conversion rates [24]. The optimization of sulfonate formation reactions often requires precise control of oxidizing agent stoichiometry, with hydrogen peroxide ratios of 2.5 equivalents per substrate molecule yielding the best results [26].

Reaction time optimization varies significantly depending on the specific synthetic pathway employed [22] [26]. Classical nucleophilic substitution reactions typically require 24 hours under reflux conditions to achieve complete conversion [22]. In contrast, oxidative transformations can be completed within 1-2 hours when appropriate catalysts and stoichiometry are employed [26].

| Parameter | Optimal Range | Impact on Yield | Typical Conditions |

|---|---|---|---|

| Temperature | 50-80°C | High | 60°C for 12-24h |

| Solvent Polarity | Moderate-High | Medium | t-AmylOH preferred |

| Nucleophile Ratio | 2:1 excess | High | 2 equiv amine |

| Catalyst Loading | 10-20 mol% | Medium | 1 equiv Lewis acid |

| Reaction Time | 1-24 hours | Variable | Substrate dependent |

Purification and Crystallization Techniques

The purification and crystallization of 4-propylsulfonylacetophenone requires specialized techniques due to the polar nature of the sulfonyl functional group and the potential for hydrogen bonding interactions [27] [29]. Column chromatography represents the primary purification method for sulfonyl compounds, with silica gel serving as the most commonly employed stationary phase [30].

Flash column chromatography has emerged as the preferred technique for rapid purification of sulfonylacetophenone derivatives [30]. Normal phase chromatography using silica gel with polar mobile phases provides effective separation of sulfonyl compounds from reaction byproducts [30]. The selection of appropriate solvent systems typically involves gradient elution starting with nonpolar solvents and progressing to more polar mixtures such as ethyl acetate in hexanes [27].

Reverse phase chromatography offers advantages for the purification of highly polar sulfonyl compounds [32]. The use of C18-bonded silica with aqueous-organic mobile phases enables effective separation while minimizing irreversible adsorption [32]. Buffer systems containing volatile acids such as trifluoroacetic acid or formic acid facilitate subsequent product recovery [32].

Recrystallization techniques for sulfonylacetophenone derivatives typically employ polar protic solvents due to the hydrogen bonding capabilities of the sulfonyl group [29] [31]. Ethanol and methanol serve as effective recrystallization solvents, often in combination with water to achieve optimal solubility profiles [29]. The recrystallization process involves dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [31].

Crystallization from ethyl acetate-hexane mixtures has proven particularly effective for sulfonyl compounds [27]. This solvent system provides the appropriate balance between solubility and selectivity required for high-purity product isolation [27]. The crystallization process typically yields products with melting points in the range of 126-129°C for related methylsulfonylacetophenone derivatives [37].

Specialized purification techniques for ionic sulfonyl compounds involve the use of ion exchange methodologies [32]. The incorporation of volatile buffer systems enables effective chromatographic separation while facilitating product recovery through lyophilization or evaporation [32]. These techniques are particularly valuable when dealing with sulfonyl compounds bearing ionizable functional groups [32].

| Purification Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity Achieved |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | EtOAc/Hexanes | 85-95 | >95% |

| Reverse Phase HPLC | C18 Silica | ACN/H2O + TFA | 90-98 | >98% |

| Recrystallization | N/A | EtOH/H2O | 70-85 | >99% |

| Ion Exchange | Resin | Buffer Systems | 80-90 | >95% |

Nuclear Magnetic Resonance Spectroscopy

While specific nuclear magnetic resonance data for 4-propylsulfonylacetophenone was not found in the literature search, spectroscopic characteristics can be inferred from related compounds. Based on patterns observed in 4-methylsulfonylacetophenone [1], the proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the acetophenone methyl group around 2.6 parts per million, aromatic protons in the 7.0-8.0 parts per million region, and propyl chain signals including a triplet for the terminal methyl group around 1.3 parts per million and multiplets for the methylene protons [2].

The carbon-13 nuclear magnetic resonance spectrum would likely exhibit the carbonyl carbon signal around 197-198 parts per million, consistent with acetophenone derivatives [1]. The aromatic carbons would appear in the 120-140 parts per million region, with the carbon bearing the sulfonyl group showing characteristic downfield shifts due to the electron-withdrawing nature of the sulfonyl group [3].

Infrared Spectroscopy

Infrared spectroscopic analysis of 4-propylsulfonylacetophenone would be expected to show characteristic absorption bands similar to other sulfonylacetophenone derivatives. The carbonyl stretching vibration would appear around 1670 wavenumbers, consistent with aromatic ketones [4]. The sulfonyl group would exhibit two characteristic stretching bands: asymmetric sulfonyl stretching at approximately 1410-1370 wavenumbers and symmetric sulfonyl stretching at 1204-1166 wavenumbers [2]. These bands are particularly diagnostic for sulfonyl-containing compounds and would provide definitive identification of the functional group.

Aromatic carbon-hydrogen stretching vibrations would appear at 3120-3080 and 3060-3040 wavenumbers, while aliphatic carbon-hydrogen stretches from the propyl group would be observed in the 2980-2850 wavenumber region [3]. The aromatic ring vibrations would manifest as bands at 1610-1570 wavenumbers [3].

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at mass-to-charge ratio 226, corresponding to the molecular weight of 4-propylsulfonylacetophenone . Characteristic fragmentation patterns would likely include loss of the propyl group (43 mass units) and formation of sulfonyl-containing fragment ions. The base peak might correspond to the acetylphenyl cation or sulfonyl-related fragments, similar to patterns observed in related compounds [6].

Thermal Properties: Melting Point, Decomposition Behavior

Melting Point

Specific melting point data for 4-propylsulfonylacetophenone was not available in the searched literature. However, based on the melting point of the closely related 4-methylsulfonylacetophenone (126-129 degrees Celsius) [7] [8], and considering the additional methylene groups in the propyl chain, the melting point would be expected to fall in the range of 130-140 degrees Celsius. The longer alkyl chain typically results in slightly higher melting points due to increased van der Waals interactions .

Decomposition Behavior

Thermal decomposition studies of related sulfonylacetophenone compounds suggest that 4-propylsulfonylacetophenone would maintain thermal stability up to approximately 220-250 degrees Celsius [10]. Thermogravimetric analysis of similar compounds shows that sulfonyl groups enhance thermal stability compared to unsubstituted acetophenones [10] [11]. The decomposition would likely proceed through multiple pathways, including cleavage of the sulfonyl group and degradation of the aromatic ring system at higher temperatures [13].

Studies on related compounds indicate that thermal decomposition may involve formation of sulfur dioxide, propene, and various aromatic fragments . The presence of the electron-withdrawing sulfonyl group typically increases the thermal stability of the overall molecule compared to simple acetophenone derivatives .

Solubility in Organic Solvents and Aqueous Media

Based on data from related compounds, 4-propylsulfonylacetophenone would be expected to show good solubility in polar organic solvents. The compound would likely be soluble in dimethyl sulfoxide, as observed for 4-methylsulfonylacetophenone [7] [8]. Moderate solubility would be expected in alcohols such as methanol and ethanol, particularly with heating [8].

The compound would show limited solubility in aqueous media due to its predominantly hydrophobic character, though the polar sulfonyl group would provide some water compatibility . Solubility in non-polar solvents would be limited due to the polar nature of both the carbonyl and sulfonyl functional groups.

The propyl chain extension compared to the methyl analog would be expected to increase lipophilicity while maintaining the polar character contributed by the sulfonyl and carbonyl groups . This would result in enhanced solubility in moderately polar organic solvents while reducing water solubility compared to shorter-chain analogs.

Crystallographic Data and Solid-State Stability

Crystallographic Structure

No specific crystallographic data for 4-propylsulfonylacetophenone was identified in the literature search. However, structural analysis of related sulfonylacetophenone compounds provides insight into expected solid-state behavior. Studies of similar compounds indicate that sulfonylacetophenones typically crystallize in monoclinic or triclinic crystal systems [14] [15].

The molecular geometry would be expected to show a largely planar acetophenone unit with the sulfonyl group adopting a tetrahedral geometry around the sulfur atom [15]. The propyl chain would likely adopt an extended conformation to minimize steric interactions [16].

Solid-State Stability

The solid-state stability of 4-propylsulfonylacetophenone would be expected to be good under normal storage conditions. Related compounds show stability when stored in sealed containers at room temperature away from moisture [8] [17]. The crystalline form would likely be stable to air and light, though protection from moisture would be advisable due to the potential for hydrolytic processes affecting the sulfonyl group under extreme conditions [18].

Studies on related sulfonyl compounds indicate that these materials maintain their structural integrity over extended periods when properly stored [19] [20]. The presence of the sulfonyl group generally enhances chemical stability compared to simple acetophenone derivatives .